3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide

Physicochemical stability Thermal decomposition Storage optimization

3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide (CAS 1138443-71-6, MDL MFCD12026691) is a synthetic bromoacetamide derivative with the molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.19 g/mol. The molecule bears a reactive α-bromoacetyl group attached to a phenyl ring via an amide linkage, and the opposite terminus terminates in an N,N-dimethylpropanamide moiety.

Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
CAS No. 1138443-71-6
Cat. No. B1390071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide
CAS1138443-71-6
Molecular FormulaC13H17BrN2O2
Molecular Weight313.19 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CBr
InChIInChI=1S/C13H17BrN2O2/c1-16(2)13(18)8-5-10-3-6-11(7-4-10)15-12(17)9-14/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,17)
InChIKeyJKSLLGWWBGNWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide (CAS 1138443-71-6) – Core Identity and Baseline Specifications for Scientific Procurement


3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide (CAS 1138443-71-6, MDL MFCD12026691) is a synthetic bromoacetamide derivative with the molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.19 g/mol. The molecule bears a reactive α-bromoacetyl group attached to a phenyl ring via an amide linkage, and the opposite terminus terminates in an N,N-dimethylpropanamide moiety. This electrophilic warhead design is typical of cysteine-directed covalent probes and protein-labelling reagents, placing the compound within a well-established class of thiol-reactive tools used in chemical biology and proteomics. Predicted physicochemical properties include a boiling point of 491.4 ± 40.0 °C, a density of 1.408 ± 0.06 g/cm³, and a pKa of 12.44 ± 0.70, all calculated using Advanced Chemistry Development (ACD/Labs) software. Globally, the compound is classified as an irritant under standard hazard communication criteria. These baseline descriptors serve procurement triage, but they do not constitute differentiation; the following sections address the critical question of why this specific compound—and not a generic structural analogue—should be selected for research or industrial use.

Why 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide Cannot Be Replaced by Generic Bromoacetamide Analogues


Bromoacetamide-based reagents are often treated as interchangeable electrophile sources, yet even subtle structural differences dictate reactivity, solubility, and target selectivity. The specific linker length between the bromoacetyl warhead and the terminal N,N-dimethylpropanamide group controls the balance between aqueous solubility and membrane permeability, which in turn influences intracellular labelling efficiency. The para-substitution pattern on the phenyl ring determines the orientation of the reactive electrophile, thereby affecting steric accessibility to cysteine residues within different protein microenvironments. Generic substitution with meta- or ortho-substituted regioisomers, or with simpler bromoacetamides lacking the dimethylpropanamide tail, can result in drastically different labelling profiles, off-target reactivity, and pharmacokinetic behaviour if the compound is used as a precursor for inhibitor synthesis. Consequently, procurement decisions cannot rely on compound-class similarity; they demand quantifiable evidence linking structure to performance, as detailed in the evidence guide below.

Product-Specific Quantitative Evidence: 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide Differentiation Guide


Predicted Physicochemical Stability Margins vs. Closest Bromoacetamide Reference Compounds

The predicted boiling point of the target compound (491.4 ± 40.0 °C) exceeds that of the structurally closest bromoacetamide reference substance, 2-bromo-N,N-dimethylacetamide (literature boiling point ~213–215 °C). This differential of approximately 278 °C indicates substantially lower volatility and higher thermal tolerance, which is directly relevant to storage stability, safety during exothermic reactions, and shelf-life under ambient conditions. The predicted density (1.408 ± 0.06 g/cm³) further distinguishes it from lighter analogues such as N-(2-bromopropionyl)glycine (density ~1.1 g/cm³), informing solvent selection and formulation strategies.

Physicochemical stability Thermal decomposition Storage optimization

Ionization State Differentiation via pKa: Impact on Aqueous Solubility and Biological Compatibility

The predicted pKa (acid dissociation constant of the conjugate acid) of 12.44 ± 0.70 places the compound's aniline-type NH in a non-ionizable regime under physiological conditions (pH 7.4). In contrast, closely related α-bromoacetamides with a free carboxylic acid group (e.g., 2-bromoacetamidoacetic acid) exhibit pKa values below 4.0 and exist predominantly in ionized forms at neutral pH, which can cause off-target interactions with charged biological interfaces. The neutral character of the target compound promotes passive membrane permeability and minimizes electrostatic repulsion during protein labelling. [1] This property is a direct consequence of the dimethylpropanamide tail, which eliminates the acidic proton present in simpler bromoacetyl-amino acid conjugates.

Ionization Aqueous solubility Drug-likeness

Regioisomeric Purity Requirement: Para-substitution Defines the Reactive Geometry

The target compound is defined by para-substitution of the bromoacetyl-amino group on the phenyl ring. The meta-substituted regioisomer (3-{3-[(2-bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide) and the ortho-substituted analogue differ in the distance and angle between the electrophilic carbon and the dimethylpropanamide solubilising tail. Even assuming identical chemical reactivity of the bromoacetyl group, para-orientation places the tail and warhead in an extended conformation that minimises steric shielding of the bromide leaving group, whereas ortho-substitution introduces significant steric hindrance that can slow nucleophilic attack by protein cysteine residues. No peer-reviewed kinetic comparison is publicly available, but the geometric argument is supported by synthetic precedent; for any batch procured, regioisomeric purity (HPLC or ¹H-NMR) must be specified to ensure batch-to-batch consistency in labelling applications.

Regiochemistry Cysteine labelling Compound quality control

Proven and High-Confidence Application Scenarios for 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide


Covalent Modification of Recombinant Proteins for Structural Proteomics

The bromoacetyl warhead reacts selectively with solvent-exposed cysteine thiols under mild aqueous conditions (pH 7.5–8.5, room temperature, 30–60 min). Because the para-substituted dimethylpropanamide tail remains neutral at physiological pH, it avoids altering the protein's overall charge landscape, making the compound suitable for labelling proteins prior to native mass spectrometry or X-ray crystallography. The high predicted boiling point also ensures that any residual unreacted compound can be removed by lyophilisation without volatile loss, simplifying sample cleanup.

Synthesis of Activity-Based Probes (ABPs) Targeting Serine and Cysteine Hydrolases

The compound serves as a modular core for building ABPs: the bromoacetyl group can be elaborated to acyloxymethyl ketone or diphenyl phosphonate warheads, while the dimethylpropanamide terminus can be functionalised with a fluorophore or biotin tag. The para-linker geometry ensures that the ensuing probe maintains an extended binding mode compatible with deep active-site pockets of serine hydrolases.

Negative Control Reagent for Thiol-Reactive Compound Screens

Because the bromoacetyl group is highly reactive towards free thiols, the compound can be pre-incubated with N-acetylcysteine (10 mM, 37 °C, 15 min) to generate a quenched control that retains the dimethylpropanamide tail but lacks electrophilicity. This matched-pair control is essential for distinguishing covalent vs. non-covalent effects in high-throughput screening campaigns, and the para-isomer ensures that the control's physicochemical properties mirror those of the active probe.

Building Block for Targeted Protein Degradation (PROTAC) Linker Chemistry

The bifunctional nature of the compound—an electrophilic handle on one end and a dimethylamide on the other—allows sequential derivatisation: the bromoacetyl group can attach a ligand for an E3 ligase (e.g., VHL or cereblon), while the dimethylpropanamide can be reduced or hydrolysed to introduce a amine/acid handle for linking to a target-binding moiety. The predicted high thermal stability supports the vigorous reaction conditions (reflux, strong base) often required for these transformations.

Quote Request

Request a Quote for 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.